Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate
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Overview
Description
Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[34]octane-6-carboxylate is a complex organic compound that features a boronate ester and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[34]octane-6-carboxylate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronate ester group can participate in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium complexes. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group can yield boronic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis . The spirocyclic structure also contributes to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
What sets Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate apart from similar compounds is its spirocyclic structure, which imparts unique steric and electronic properties. This structure enhances its stability and reactivity, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C18H32BNO4 |
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Molecular Weight |
337.3 g/mol |
IUPAC Name |
tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C18H32BNO4/c1-15(2,3)22-14(21)20-9-8-18(12-20)10-13(11-18)19-23-16(4,5)17(6,7)24-19/h13H,8-12H2,1-7H3 |
InChI Key |
NFWJXGKITVBJIB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC3(C2)CCN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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